Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate
Description
Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety, a methyl ester at the carboxyl terminus, and a methylthio (-SMe) substituent at the γ-position of the butanoate backbone. Its molecular formula is C₁₅H₁₉NO₄S, with a molecular weight of 309.38 g/mol.
The compound is typically synthesized via multi-step routes involving Cbz protection of amino acids, followed by thioetherification or alkylation. Its applications span intermediates in drug discovery, enzyme inhibitors, or chiral building blocks for asymmetric synthesis.
Properties
IUPAC Name |
methyl 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBSBBHEWHVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The synthesis begins with methyl 2-[[(benzyloxy)carbonyl]amino]-3-butenoate, prepared by protecting L-methionine’s amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. Subsequent esterification with methanol under acidic conditions yields the α,β-unsaturated ester.
Radical Initiation and Methylthio Incorporation
The olefinic substrate undergoes free-radical addition with methyl mercaptan using azobisisobutyronitrile (AIBN) as the initiator. Reaction conditions include temperatures of 50–60°C, pressures of 50–70 psig, and a molar ratio of 5:1 (methyl mercaptan to substrate). The radical mechanism proceeds via Anti-Markovnikov addition, positioning the methylthio group at the terminal carbon. Post-reaction purification via distillation or chromatography typically yields >85% purity.
Radical-Mediated Coupling with Methylthio Reagents
A complementary strategy, inspired by the Royal Society of Chemistry’s work on heteroaryl amino acids, employs radical cross-coupling reactions. This method utilizes pre-functionalized methylthio reagents to streamline synthesis.
Cbz-Protected Acrylate Intermediate
Methyl 2-[[(benzyloxy)carbonyl]amino]acrylate serves as the starting material. Reaction with 4-iodo-2-(methylthio)pyrimidine under palladium-catalyzed conditions facilitates radical coupling. Tributyltin hydride (Bu3SnH) and AIBN initiate the chain-transfer process, enabling C–S bond formation at the β-position.
Optimization of Reaction Parameters
Key variables include:
- Catalyst loading : 5 mol% Pd(PPh3)4 ensures efficient coupling without side reactions.
- Temperature : 80°C balances reaction rate and reagent stability.
- Solvent : Anhydrous tetrahydrofuran (THF) minimizes hydrolysis of the Cbz group.
Yields range from 70–75%, with minor byproducts arising from over-reduction or desulfurization.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
The radical addition method offers higher yields and simpler workup, while the coupling approach provides better regioselectivity for complex substrates.
Experimental Considerations and Optimization
Initiator Selection
AIBN remains the preferred initiator due to its thermal stability and predictable decomposition kinetics. Alternatives like N-bromosuccinimide (NBS) may accelerate reactions but risk bromination byproducts.
Protection Group Stability
The Cbz group demonstrates resilience under radical conditions but requires neutral pH during workup to prevent cleavage. Post-synthesis, catalytic hydrogenation efficiently removes the Cbz group without affecting the methylthio moiety.
Scalability Challenges
Large-scale reactions face challenges in heat dissipation and mercaptan handling. Continuous-flow systems mitigate these issues by maintaining precise temperature control and reducing exposure risks.
Chemical Reactions Analysis
Types of Reactions
Cbz-L-methionine methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd-C) in the presence of hydrogen gas are employed.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-methionine methyl ester.
Substitution: L-methionine.
Scientific Research Applications
Cbz-L-methionine methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its primary applications include:
Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted side reactions during peptide bond formation.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The primary mechanism of action of Cbz-L-methionine methyl ester involves its role as a protecting group in peptide synthesis . The Cbz group protects the amino group of methionine, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate is compared below with structurally analogous compounds from recent literature and patents. Key differences in functional groups, spectroscopic profiles, and synthetic utility are highlighted.
Table 1: Structural and Spectroscopic Comparison
Key Findings
Amino Protection Strategy: The Cbz group in the target compound offers superior stability under acidic conditions compared to the Schiff base (benzylideneamino) in ’s compounds, which are prone to hydrolysis . However, Schiff bases may enable unique reactivity in metal-catalyzed reactions. The patent compound (Example 90) shares the Cbz group but lacks the γ-methylthio substituent, emphasizing the role of sulfur in altering polarity and nucleophilicity .
Ester Group Influence :
- The methyl ester in the target compound confers higher electrophilicity at the carbonyl carbon compared to the tert-butyl ester in ’s analog, which enhances steric protection but reduces reactivity in nucleophilic acyl substitutions .
Methylthio vs. Ethyl Substituents :
- The γ-methylthio group in the target compound introduces a sulfur atom capable of hydrogen bonding or redox activity, unlike the β-ethyl group in the patent compound. This difference is reflected in their HPLC retention times (patent compound: 0.52 minutes under SMD-TFA05 conditions) .
Contradictions and Limitations
- provides full NMR data for Schiff base analogs but lacks direct data for the target compound. The patent’s Example 90, while structurally related, differs in substitution patterns, complicating direct comparisons .
- The methylthio group’s spectroscopic signature (e.g., δ ~2.1 ppm for SMe protons) is inferred from analogs but requires experimental validation.
Q & A
Q. What are the standard synthetic routes for Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate?
The compound is synthesized via multi-step protocols involving protective group strategies. A representative method involves:
- Step 1 : Coupling of a carboxylic acid precursor (e.g., 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid) with methyl ester-forming reagents under standard conditions.
- Step 2 : Introduction of the methylthio group via nucleophilic substitution or thiol-ene chemistry.
- Step 3 : Deprotection and functionalization of the amine group using benzyloxycarbonyl (Cbz) protecting groups .
Key analytical validation includes ¹H-NMR (e.g., δ 9.43 ppm for NH protons, δ 3.84 ppm for methoxy groups) and LCMS (m/z 172.5 [M+H]⁺) to confirm intermediate purity .
Q. How is the compound characterized post-synthesis?
Routine characterization employs:
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR in DMSO-d₆: Methoxy singlet at δ 3.84, methylthio protons at δ 2.51, and backbone protons at δ 1.35–2.15 .
- ¹³C-NMR and DEPT135 for carbon skeleton verification (e.g., ester carbonyl at ~170 ppm).
- Mass Spectrometry : LCMS (m/z 172.5 [M+H]⁺) and HRMS for exact mass confirmation .
- HPLC : Retention time analysis (e.g., 0.52 minutes under SMD-TFA05 conditions) to assess purity .
Q. What biological activities are associated with this compound?
While direct pharmacological data are limited, structurally analogous compounds (e.g., ethyl 2-amino-4-(methylthio)butanoate derivatives) exhibit:
- Antimicrobial activity : Methylthio groups enhance membrane permeability and sulfur-based redox interactions .
- Neurobiological potential : Similar Cbz-protected amines act as precursors for neurotransmitter analogs or enzyme inhibitors (e.g., aspartic protease targets) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in synthesis?
Chiral synthesis requires careful selection of catalysts and protective groups:
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl esters) to control stereocenters .
- Stereoselective thiolation : Pd-catalyzed coupling or enzymatic methods to install the methylthio group without racemization .
- Analytical validation : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>95% ee) .
Q. What are key challenges in optimizing synthetic yield?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Temperature control : Exothermic steps (e.g., Cbz protection) require ice-bath cooling to prevent side reactions .
- Purification : Silica gel chromatography or recrystallization to separate diastereomers or byproducts (e.g., tert-butyl-deprotected analogs) .
Q. How does the methylthio group influence pharmacological properties?
The methylthio (-SMe) moiety contributes to:
- Lipophilicity : Enhances blood-brain barrier penetration, as seen in neuroactive analogs .
- Metabolic stability : Resistance to oxidative degradation compared to hydroxyl or amino groups .
- Structure-Activity Relationships (SAR) : Methylthio substitution at C4 optimizes binding to targets like γ-glutamyl transpeptidase (GGT) in inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
